3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE
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Overview
Description
3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzenesulfonyl group, a diethylaminoethyl group, and a methoxybenzothiazolyl group. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
The synthesis of 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of Benzenesulfonyl Chloride: This can be achieved by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride.
Introduction of the Diethylaminoethyl Group: This step involves the reaction of an appropriate intermediate with diethylamine under controlled conditions.
Formation of the Methoxybenzothiazolyl Group: This step typically involves the reaction of a benzothiazole derivative with methoxy groups under specific conditions.
Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate products and converting the resulting compound to its hydrochloride salt form.
Chemical Reactions Analysis
3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The diethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. The methoxybenzothiazolyl group can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE can be compared with similar compounds such as:
4-(2-AMINOETHYL)BENZENESULFONYL FLUORIDE HYDROCHLORIDE: This compound is also a benzenesulfonyl derivative but contains an aminoethyl group instead of a diethylaminoethyl group.
N-(2-DIETHYLAMINOETHYL)-4-METHOXYBENZOTHIAZOLE: This compound shares the diethylaminoethyl and methoxybenzothiazolyl groups but lacks the benzenesulfonyl group.
BENZENESULFONYL CHLORIDE: This simpler compound contains only the benzenesulfonyl group and is used as a reagent in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2.ClH/c1-4-25(5-2)15-16-26(23-24-22-19(30-3)12-9-13-20(22)31-23)21(27)14-17-32(28,29)18-10-7-6-8-11-18;/h6-13H,4-5,14-17H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRAFFZOWIEHPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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